1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Sciences
Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, including the ability to act as both hydrogen bond donors and acceptors, and to coordinate with metal ions. This versatility is a cornerstone of their importance in modern chemistry.
In the realm of medicinal chemistry , the pyrazole nucleus is a privileged scaffold found in numerous pharmaceuticals. Its presence can enhance the biological activity of a molecule, leading to the development of drugs with a wide range of therapeutic effects.
Beyond medicine, pyrazole derivatives are integral to materials science . Their ability to form stable complexes with various metal ions has made them ideal candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are characterized by their porous structures and have shown promise in applications such as gas storage, separation, and catalysis. acs.org The incorporation of pyrazole-based ligands allows for the fine-tuning of the properties of these materials, leading to the design of frameworks with specific functionalities. acs.org
Overview of Pyrazole Dicarboxylic Acids as Versatile Building Blocks for Advanced Architectures and Functional Materials
Pyrazole dicarboxylic acids are a key subclass of pyrazole derivatives that feature two carboxylic acid functional groups attached to the pyrazole ring. These carboxylic acid groups provide additional coordination sites, making these molecules exceptional building blocks for the synthesis of more complex structures.
The rigid and well-defined geometry of the pyrazole ring, combined with the versatile coordination chemistry of the carboxylate groups, allows for the predictable assembly of intricate one-, two-, and three-dimensional networks. acs.org The resulting coordination polymers and MOFs often exhibit interesting properties, such as luminescence, magnetism, and catalytic activity, which are directly influenced by the structure of the pyrazole dicarboxylic acid ligand and the choice of the metal ion.
The strategic placement of the carboxylic acid groups on the pyrazole ring, as well as the presence of other substituents, can be used to control the topology and functionality of the final material. This "designability" is a major advantage of using pyrazole dicarboxylic acids as building blocks in supramolecular chemistry and crystal engineering.
Current Research Trajectories and Future Perspectives for 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid within Academic Domains
While extensive research has been conducted on the parent compound, 1H-pyrazole-3,5-dicarboxylic acid, and other derivatives, the specific compound This compound represents a more specialized area of investigation. The introduction of a methyl group at the N1 position of the pyrazole ring has several important implications for its use as a building block.
Firstly, the methylation of the pyrazole nitrogen removes its ability to act as a hydrogen bond donor, which can influence the self-assembly process and the final crystal structure of the resulting coordination polymers. Secondly, the methyl group can introduce steric hindrance, which may affect the coordination geometry around the metal center.
Current research on pyrazole dicarboxylic acids is focused on several key areas:
Luminescent Materials: The development of new luminescent MOFs for applications in sensing and lighting. The pyrazole ligand can influence the luminescent properties of the material by acting as an "antenna" that absorbs light and transfers energy to the metal center. nih.gov
Magnetic Materials: The synthesis of coordination polymers with interesting magnetic properties, such as single-molecule magnetism. The pyrazole ring can mediate magnetic exchange interactions between metal centers.
Catalysis: The design of MOFs with catalytically active sites for a variety of organic transformations. The porous nature of MOFs allows for the diffusion of reactants and products, while the pyrazole ligand can help to create a specific chemical environment around the active site. nih.govmit.edu
For This compound , future research is likely to focus on exploiting the unique effects of the N-methylation. This could involve the synthesis of novel coordination polymers with topologies that are not accessible with the unmethylated parent compound. Furthermore, the influence of the methyl group on the luminescent, magnetic, and catalytic properties of materials derived from this ligand will be a key area of investigation. As the demand for new functional materials continues to grow, the exploration of specialized building blocks like this compound will be crucial for advancing the field of materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazole-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-8-4(6(11)12)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWUVYTAQKQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344635 | |
| Record name | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75092-39-6 | |
| Record name | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches Towards 1 Methyl 1h Pyrazole 3,5 Dicarboxylic Acid and Its Derivatives
General Principles for the Synthesis of Pyrazole (B372694) Carboxylic Acids
The construction of pyrazole carboxylic acids relies on a versatile toolbox of organic reactions. These methods can be broadly categorized into those that build the pyrazole ring with the carboxylic acid group (or a precursor) already in place and those that introduce the carboxyl group onto a pre-formed pyrazole ring.
Cyclocondensation-Based Methodologies
Cyclocondensation reactions are a classical and widely employed method for pyrazole synthesis. The most common approach involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org The regioselectivity of this reaction can be a challenge, particularly with unsymmetrical dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of isomers. nih.gov To circumvent issues with the accessibility of certain hydrazines, in situ formation from arylboronic acids and protected diimides has been developed. nih.govbeilstein-journals.org
Key features of cyclocondensation for pyrazole synthesis:
Starting Materials: 1,3-dicarbonyl compounds (or their in situ generated equivalents) and hydrazines. nih.gov
Catalysis: The reaction can be catalyzed by acids or bases to facilitate the dehydration steps. nih.gov
Versatility: This method tolerates a wide range of functional groups on both the dicarbonyl and hydrazine components. nih.gov
[2+3] Cycloaddition Reactions in Pyrazole Synthesis
The [2+3] cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful tool for constructing the pyrazole ring with high regioselectivity. nih.govmdpi.com This reaction typically involves a 1,3-dipole, such as a nitrile imine or a diazoalkane, and a dipolarophile, which is often an alkyne or an alkene. nih.govmdpi.com The use of alkyne surrogates, like trisubstituted bromoalkenes, can address challenges related to alkyne preparation and regioselectivity. nih.gov
Table 1: Examples of [2+3] Cycloaddition Reactions in Pyrazole Synthesis
| 1,3-Dipole | Dipolarophile | Resulting Pyrazole | Reference |
| Nitrile Imine | Trisubstituted Bromoalkene | 1,3,4,5-Tetrasubstituted Pyrazole | nih.gov |
| Ethyl Diazoacetate | α-Methylene Carbonyl | Pyrazole-5-carboxylate | nih.gov |
| α-Diazoarylacetates | Methyl Propionate | Regioisomeric Pyrazoles | nih.gov |
Oxidation Reactions for Carboxylic Acid Moiety Introduction
A common strategy for introducing a carboxylic acid group onto a pyrazole ring is the oxidation of a pre-existing substituent, such as an alkyl or formyl group. nih.govresearchgate.net Strong oxidizing agents like potassium permanganate (B83412) are frequently used for this transformation. chemicalbook.comnih.gov This method is particularly useful when the corresponding substituted pyrazole is readily available.
For instance, the oxidation of 3,5-dimethyl-1H-pyrazole with potassium permanganate yields 1H-pyrazole-3,5-dicarboxylic acid. chemicalbook.com Similarly, substituted pyrazole-3-carboxylic acids can be obtained by the potassium permanganate oxidation of the corresponding 5-acetyl or 5-benzoyl pyrazoles. nih.gov
Halogen Substitution via Organolithium Intermediates in Pyrazole Chemistry
The substitution of a halogen atom on the pyrazole ring with a carboxyl group can be achieved through the formation of an organolithium intermediate. This involves a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium, followed by quenching with carbon dioxide. nih.govwikipedia.org This method offers a regioselective route to pyrazole carboxylic acids, with the position of the carboxyl group determined by the initial halogenation. wikipedia.orgnih.gov The rate of halogen-lithium exchange generally follows the trend I > Br > Cl. wikipedia.org
Hydrolysis of Trichloromethyl Derivatives to Carboxylic Acids
Another approach to introduce a carboxylic acid function is through the hydrolysis of a trichloromethyl group attached to the pyrazole ring. nih.gov The trichloromethyl group can be introduced by treating a carboxylic acid with reagents like phosphorus pentachloride in the presence of thionyl chloride. google.com Subsequent hydrolysis, often under basic conditions, converts the trichloromethyl group into a carboxylic acid. organic-chemistry.orgacs.org
Specific Synthetic Routes and Pathways for 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
The synthesis of the target compound, this compound, can be accomplished through several strategic pathways, primarily involving the methylation of a pre-formed pyrazole-3,5-dicarboxylic acid or its ester derivative.
A key route starts from diethyl 1H-pyrazole-3,5-dicarboxylate. This starting material can be methylated at the N1 position using an alkylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate. google.com The reaction is typically carried out in a solvent like acetone. Subsequent hydrolysis of the resulting diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, for example, using sodium hydroxide (B78521) in ethanol (B145695) followed by acidification, yields the desired this compound. researchgate.net
An alternative starting point is 1H-pyrazole-3,5-dicarboxylic acid itself, which can be synthesized by the oxidation of 3,5-dimethyl-1H-pyrazole. chemicalbook.com The dicarboxylic acid can then be esterified to the dimethyl or diethyl ester, followed by N-methylation and subsequent hydrolysis back to the dicarboxylic acid.
Table 2: Synthetic Pathway to this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
| 1 | Diethyl 1H-pyrazole-3,5-dicarboxylate | Iodomethane, K₂CO₃, Acetone, 60°C | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | google.com |
| 2 | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 1. KOH, Methanol, 0°C to rt; 2. Acidification | 3-(Carbomethoxy)-1-methyl-1H-pyrazole-5-carboxylic acid | google.com |
| 3 | 3,5-Dimethyl-1H-pyrazole | KMnO₄, H₂O, 70-90°C | 1H-Pyrazole-3,5-dicarboxylic acid | chemicalbook.com |
N-Alkylation Strategies from 1H-Pyrazole-3,5-dicarboxylic Acid Precursors
The introduction of a methyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. This is typically achieved through N-alkylation of a 1H-pyrazole precursor. While direct alkylation of 1H-pyrazole-3,5-dicarboxylic acid can be challenging, a common and effective strategy involves the alkylation of its more soluble ester derivatives, such as diethyl 1H-pyrazole-3,5-dicarboxylate.
A prevalent method involves the reaction of diethyl 1H-pyrazole-3,5-dicarboxylate with an alkylating agent like iodomethane. google.com This reaction is often carried out in a polar aprotic solvent, such as acetone, in the presence of a weak base like potassium carbonate (K₂CO₃). google.com The base facilitates the deprotonation of the pyrazole N-H, generating a nucleophilic nitrogen that subsequently attacks the methylating agent. semanticscholar.org The reaction is typically heated to ensure completion. google.com
Alternative N-alkylation approaches for pyrazoles have also been developed, highlighting the versatility of pyrazole chemistry. These include methods using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which can provide N-alkyl pyrazoles under mild conditions. semanticscholar.orgresearchgate.net Phase transfer catalysis (PTC) has also been employed for the alkylation of pyrazoles, using various alkylating agents in a biphasic system. imist.ma For industrial applications, gas-phase reactions using crystalline aluminosilicate (B74896) or aluminophosphate catalysts to react pyrazole derivatives with alcohols at high temperatures (150-400°C) represent another scalable option. google.com
Table 1: N-Alkylation of Diethyl 1H-pyrazole-3,5-dicarboxylate
| Reactant | Reagent | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| Diethyl 1H-pyrazole-3,5-dicarboxylate | Iodomethane | K₂CO₃ | Acetone | Heat (e.g., 60°C), Stirring | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate |
Functional Group Interconversion and Derivatization from this compound
Once the this compound scaffold is obtained, its carboxylic acid groups serve as versatile handles for a variety of functional group interconversions, leading to the synthesis of esters, amides, and other valuable derivatives.
The synthesis of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate can be approached via two primary routes. The first involves the N-alkylation of diethyl 1H-pyrazole-3,5-dicarboxylate, as previously described. google.com The precursor, diethyl 1H-pyrazole-3,5-dicarboxylate, is itself synthesized by the esterification of 1H-pyrazole-3,5-dicarboxylic acid with ethanol, often catalyzed by a strong acid like sulfuric acid under reflux conditions.
The second route involves the direct esterification of this compound. This classic transformation is typically achieved by reacting the dicarboxylic acid with an excess of ethanol in the presence of an acid catalyst. This method drives the equilibrium towards the formation of the diethyl ester.
The carboxylic acid functionalities of this compound are readily converted into amide groups, which are present in numerous biologically active molecules. nih.gov The synthesis of pyrazole amides generally proceeds through the activation of the carboxylic acid. mdpi.com A common method involves converting the carboxylic acid to a more reactive acyl chloride by treating it with an agent like thionyl chloride (SOCl₂). google.commdpi.com
For instance, to selectively prepare a mono-amide derivative such as methyl 5-carbamyl-1-methyl pyrazole-3-carboxylate, a multi-step sequence starting from diethyl 1-methyl pyrazole-3,5-dicarboxylate is employed. google.com This involves the selective hydrolysis of one of the ester groups to yield 3-(carbomethoxy)-1-methyl pyrazole-5-carboxylic acid. google.com This mono-acid is then converted to its corresponding acyl chloride using thionyl chloride. google.com The subsequent reaction of the acyl chloride with ammonia (B1221849) provides the desired carbamyl derivative. google.com The development of catalytic methods for direct amidation of carboxylic acids and their esters continues to be an area of active research, aiming to avoid the use of stoichiometric activating agents. mdpi.com
The introduction of a nitro group onto the pyrazole ring is a significant transformation, as nitroaromatics are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The nitration of this compound or its derivatives is regioselective, with the electrophilic nitrating species preferentially attacking the C4 position of the pyrazole ring. This position is activated by the electron-donating nitrogen atoms of the ring and is sterically accessible.
A standard method for this transformation involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.net This powerful nitrating system generates the nitronium ion (NO₂⁺), which acts as the electrophile. The reaction is highly exothermic and requires careful temperature control. researchgate.net For example, the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a structurally related compound, is performed using this mixed acid system. researchgate.net Other nitrating systems, such as nitric acid in acetic anhydride (B1165640) or nitric acid with trifluoroacetic anhydride, have also been successfully used for the nitration of pyrazole rings, typically yielding mononitrated products. mdpi.comresearchgate.net These methods provide a reliable route to 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid, a key building block for more complex molecules. researchgate.net
Table 2: Summary of Derivatization Reactions
| Starting Material | Reaction | Reagents | Product | Ref. |
|---|---|---|---|---|
| 1H-Pyrazole-3,5-dicarboxylic acid | Esterification | Ethanol, H₂SO₄ | Diethyl 1H-pyrazole-3,5-dicarboxylate | |
| Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Selective Hydrolysis, Acyl Chloride Formation, Amidation | 1. KOH/Methanol 2. SOCl₂ 3. Ammonia/THF | Methyl 5-carbamyl-1-methyl pyrazole-3-carboxylate | google.com |
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Nitration | Fuming HNO₃, conc. H₂SO₄ | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | researchgate.net |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Nitration | HNO₃, Acetic Anhydride | 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | mdpi.com |
Advanced Structural Elucidation and Comprehensive Spectroscopic Characterization
Single Crystal X-Ray Diffraction (SCXRD) for Definitive Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid, providing a detailed picture of molecular geometry, bond lengths, bond angles, and intermolecular interactions.
Analysis of Molecular Conformation and Planarity in 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid Derivatives
The planarity of the pyrazole (B372694) ring system is a key feature of its derivatives. In a study of dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate, a derivative of this compound, the molecule was found to be approximately planar. nih.gov This planarity is crucial for understanding the electronic properties and potential for π-π stacking interactions within the crystal lattice. The near-planar structure facilitates the delocalization of electrons within the pyrazole ring and attached functional groups, influencing the molecule's reactivity and spectroscopic behavior.
The crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a related derivative, has been determined to be monoclinic with the space group P21/c. researchgate.net The detailed bond lengths and angles within this molecule are consistent with those reported in the literature for similar pyrazole derivatives. researchgate.net This consistency underscores the predictable nature of the pyrazole core's geometry.
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₁₂N₂O₂ |
| Formula weight | 168.20 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 4.9336 (19) |
| b (Å) | 19.121 (7) |
| c (Å) | 9.568 (4) |
| β (°) | 92.136 (7) |
| Volume (ų) | 902.0 (6) |
| Z | 4 |
Interplanar Angle Analysis and Rotational Dynamics within Molecular Structures
In another derivative, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the dihedral angles between the pyrazole ring and the carboxyl and nitro groups are significant, measuring 48.8°. researchgate.net This twist between the pyrazole ring and its substituents can influence the degree of electronic communication between these parts of the molecule.
| Derivative | Groups | Interplanar Angle (°) |
|---|---|---|
| Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate | Pyrazole ring and Carboxylate unit 1 | 4.49 (10) |
| Pyrazole ring and Carboxylate unit 2 | 5.56 (9) | |
| Pyrazole ring and Cyanomethyl unit | 5.03 (19) |
Investigation of Atomic and Molecular Disorder Phenomena in Crystalline Solids
In some crystal structures of pyrazole derivatives, disorder in certain parts of the molecule can be observed. For instance, in the crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, the propyl group is disordered. researchgate.net This disorder indicates that the propyl group can adopt multiple conformations within the crystal lattice. Understanding such phenomena is crucial for a complete description of the crystalline state and can have implications for the material's physical properties.
Vibrational Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and probing the nature of its chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Carbonyl and Pyrazole Ring Vibrations
The FT-IR spectrum of a pyrazole carboxylic acid derivative will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The carbonyl group (C=O) of the carboxylic acid typically shows a strong stretching vibration in the region of 1680-1710 cm⁻¹. uhcl.edu For instance, in a study of related pyrazole derivatives, the C=O stretching vibration was observed at 1712 cm⁻¹ and 1674 cm⁻¹. mdpi.com
The pyrazole ring itself gives rise to a series of characteristic vibrations. Stretching and bending vibrations of the pyrazole ring are typically observed in the fingerprint region of the IR spectrum, with multiple peaks appearing between 1200 cm⁻¹ and 1600 cm⁻¹. researchgate.net Specifically, peaks at 1557, 1445, 1393, 1317, 1266, and 1204 cm⁻¹ have been attributed to the pyrazole ring vibrations in a related compound. researchgate.net The N-H stretching vibration in pyrazole and its derivatives is also a key diagnostic peak, often appearing around 3255 cm⁻¹ in dimeric forms due to hydrogen bonding. researchgate.net
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Observed Values (cm⁻¹) mdpi.comresearchgate.net |
|---|---|---|
| Carbonyl (C=O) Stretch | 1680-1710 | 1712, 1674 |
| Pyrazole Ring Vibrations | 1200-1600 | 1557, 1445, 1393, 1317, 1266, 1204 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.
For pyrazole derivatives, NMR is also crucial for studying tautomerism, a process where a proton can shift between the two nitrogen atoms of the pyrazole ring. mdpi.com In many cases, this process is rapid on the NMR timescale at room temperature, leading to averaged signals. mdpi.com
In the ¹H NMR spectrum of a this compound derivative, one would expect to see a singlet for the methyl group protons, typically in the range of 3.8-4.0 ppm. The proton on the pyrazole ring would also appear as a singlet. The chemical shifts of the protons in the substituent groups would provide further structural information.
The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid groups, typically in the range of 160-170 ppm. The carbons of the pyrazole ring would also have characteristic chemical shifts, as would the methyl carbon. For example, in a related methyl-substituted pyrazole, the methyl carbon appears around 35.1 ppm. mdpi.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~3.8-4.0 | ~35 |
| Pyrazole C-H | ~7.9 | ~111 |
| COOH | - | ~163 |
| Pyrazole C3/C5 | - | ~142-150 |
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₆H₆N₂O₄, the calculated monoisotopic mass is 170.0328 Da. calpaclab.com HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, providing unequivocal confirmation of the elemental formula and ruling out other potential structures with the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like dicarboxylic acids in solution. In ESI-MS, this compound would typically be observed as protonated or deprotonated species. In positive ion mode, the protonated molecule [M+H]⁺ with an m/z of approximately 171.04 would be detected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 169.02 would likely be the base peak. Further fragmentation could lead to the loss of water (H₂O) or carbon dioxide (CO₂). For instance, LC-MS studies on similar pyrazole carboxylic acid derivatives show the parent ion and characteristic fragments, illustrating the utility of this technique for identification. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyrazole ring is an aromatic system, and as such, this compound is expected to exhibit absorption bands in the ultraviolet region. These absorptions correspond to π → π* transitions within the conjugated system of the pyrazole ring and the attached carboxyl groups. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity. While a specific spectrum for this compound is not published, related pyrazole derivatives show characteristic UV absorptions that are used for their characterization. chemicalbook.com The spectrum would serve as a useful fingerprint for the conjugated pyrazole system.
Thermal Analysis Techniques for Stability and Decomposition Pathway Investigation
The thermal stability and decomposition behavior of this compound are crucial parameters for its application in the synthesis of coordination polymers and other materials. Thermogravimetric analysis (TGA) is a key technique employed to investigate these properties by monitoring the mass of a sample as a function of temperature.
Thermogravimetric Analysis (TGA) for Mass Loss and Thermal Stability
Thermogravimetric analysis of pyrazole-dicarboxylic acid derivatives provides valuable insights into their thermal stability and decomposition patterns. While specific TGA data for the free ligand this compound is not extensively documented in publicly available literature, analysis of its coordination polymers and closely related analogs offers significant understanding.
In studies of lanthanide-based polymers incorporating this compound, TGA reveals weight loss steps corresponding to the decomposition of the ligand. This indicates that the pyrazole dicarboxylic acid moiety is the component that degrades at elevated temperatures within the polymer structure. However, the precise decomposition temperature of the free ligand is not detailed in these studies.
For the closely related compound, 1H-pyrazole-3,5-dicarboxylic acid monohydrate , TGA provides a clearer picture of the thermal decomposition process. The analysis of this analog is often used to infer the thermal behavior of its methylated counterpart. The TGA curve for 1H-pyrazole-3,5-dicarboxylic acid monohydrate typically shows an initial weight loss corresponding to the removal of the water molecule of hydration, followed by the decomposition of the anhydrous dicarboxylic acid at higher temperatures. The decomposition of the anhydrous 1H-pyrazole-3,5-dicarboxylic acid is reported to commence at approximately 257-258 °C. chemicalbook.com
The investigation of coordination polymers synthesized with 1H-pyrazole-3,5-dicarboxylic acid further elucidates the thermal events. For instance, the TGA of such polymers demonstrates that the decomposition is a multi-step process, often involving the loss of solvent molecules followed by the degradation of the organic linker.
Based on the available data for its analogs and coordination polymers, it can be inferred that this compound possesses significant thermal stability. The decomposition process is expected to involve the decarboxylation of the carboxylic acid groups and the subsequent breakdown of the pyrazole ring.
Table of Thermal Analysis Data for a Related Pyrazole Dicarboxylic Acid Derivative
| Compound | Event | Temperature Range (°C) | Mass Loss (%) |
| 1H-pyrazole-3,5-dicarboxylic acid monohydrate | Dehydration | Not specified | Not specified |
| 1H-pyrazole-3,5-dicarboxylic acid | Decomposition | Starts at 257-258 | Not specified |
Intermolecular Interactions and Supramolecular Assembly in Solid State Chemistry
Hydrogen Bonding Networks in Pyrazole (B372694) Dicarboxylic Acid Crystals
Hydrogen bonds are the primary directional forces governing the crystal packing in pyrazole dicarboxylic acids. The presence of carboxylic acid groups and the pyrazole ring's nitrogen atoms provides a robust platform for the formation of intricate hydrogen-bonding networks.
Characterization of O-H···O and N-H···O Interactions in Crystal Packing
In the crystal structures of pyrazole dicarboxylic acids, strong O-H···O hydrogen bonds are a recurring motif. For instance, in 3,5-pyrazoledicarboxylic acid monohydrate, the carboxylic acid groups of adjacent molecules are linked by O-H···O hydrogen bonds with a notable distance of 2.671 (2) Å. researchgate.net These interactions often lead to the formation of dimeric units or extended chains.
The pyrazole ring itself participates significantly in the hydrogen-bonding scheme. The N-H group of the pyrazole can act as a hydrogen bond donor, forming N-H···O interactions with the carboxylic oxygen atoms of neighboring molecules. In the same monohydrate crystal, an N-H···O hydrogen bond with a distance of 2.776 (2) Å is observed, contributing to the formation of one-dimensional chains. researchgate.net The interplay of these strong hydrogen bonds is a critical factor in the stabilization of the crystal lattice. In some structures, water molecules can also be integrated into the network, forming O-H···O and N-H···O bridges that further link the primary molecular components. researchgate.netnih.gov
Interactive Table: Hydrogen Bond Distances in Pyrazole Dicarboxylic Acid Derivatives
| Compound | Donor-H···Acceptor | Distance (Å) |
|---|---|---|
| 3,5-Pyrazoledicarboxylic acid monohydrate | O-H···O | 2.671 (2) |
| 3,5-Pyrazoledicarboxylic acid monohydrate | N-H···O | 2.776 (2) |
Elucidation of C-H···O and C-H···π Interactions in Supramolecular Assembly
Furthermore, C-H···π interactions, involving the hydrogen atom of a C-H bond and the π-electron system of the pyrazole ring, are significant in the assembly of these structures. mdpi.com These interactions help in the organization of molecules in a way that maximizes favorable contacts, often leading to layered architectures. The characterization of these weaker interactions is essential for a complete understanding of the forces driving the supramolecular self-assembly.
Formation of One-Dimensional Chains and Higher-Order Three-Dimensional Frameworks through Directed Hydrogen Bonds
The directionality of hydrogen bonds in pyrazole dicarboxylic acids is a key factor in the formation of predictable supramolecular synthons. These synthons, in turn, assemble into higher-order structures. In many cases, the combination of O-H···O and N-H···O hydrogen bonds leads to the formation of robust one-dimensional (1D) chains. researchgate.net
These 1D chains can then be further organized into two-dimensional (2D) sheets or three-dimensional (3D) frameworks through weaker interactions like C-H···O hydrogen bonds or π-π stacking. researchgate.netacs.org For instance, in 3,5-pyrazoledicarboxylic acid monohydrate, 1D chains are interconnected via hydrogen bonds involving water molecules to form a 3D structure. researchgate.net The ability to form such extended networks makes pyrazole dicarboxylic acids valuable building blocks in the construction of metal-organic frameworks (MOFs) and other functional materials. researchgate.net
Aromatic π-π Stacking Interactions in Crystalline Structures
The pyrazole ring, being aromatic, is capable of engaging in π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent rings overlap, contributing to the cohesive energy of the crystal. rsc.orgrsc.org The geometry of these interactions can vary, from face-to-face to edge-to-face arrangements, and they often work in concert with hydrogen bonding to direct the crystal packing.
In the solid state, π-π stacking can lead to the formation of columnar or layered structures. The strength and nature of these interactions are influenced by the substituents on the pyrazole ring. The interplay between hydrogen bonding and π-π stacking is a critical aspect of the crystal engineering of pyrazole-based compounds, as it allows for the fine-tuning of the resulting supramolecular architecture. acs.orgrsc.org
Influence of Molecular Structure on the Nature and Topology of Supramolecular Organization
The supramolecular organization of pyrazole dicarboxylic acids is highly sensitive to modifications in the molecular structure. The introduction of different substituents on the pyrazole ring can significantly alter the nature and directionality of the intermolecular interactions, leading to different crystal packing arrangements. rsc.org
Principles of Crystal Engineering Applied to the Self-Assembly of Pyrazole Dicarboxylic Acids
The principles of crystal engineering provide a framework for the rational design and synthesis of functional crystalline materials. By understanding and controlling the intermolecular interactions, it is possible to direct the self-assembly of molecules into desired supramolecular architectures. rsc.orgrsc.org
In the context of pyrazole dicarboxylic acids, this involves the strategic use of hydrogen bonding, π-π stacking, and other weaker interactions to build robust and predictable networks. The modular nature of these compounds, with their tunable pyrazole core and carboxylic acid functionalities, makes them excellent candidates for the application of crystal engineering principles. The goal is to create materials with tailored properties, such as specific pore sizes in MOFs or desired photophysical characteristics in organic solids. The continued exploration of the supramolecular chemistry of pyrazole dicarboxylic acids is expected to lead to the development of new and innovative functional materials. rsc.org
Coordination Chemistry and Metal Organic Frameworks Mofs Applications
Ligand Properties and Coordination Modes of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid and its Derivatives
The utility of this compound and its non-methylated analog, 1H-pyrazole-3,5-dicarboxylic acid, in constructing CPs and MOFs stems from their multifunctional ligand properties. These ligands possess both nitrogen and oxygen donor atoms, which can coordinate to metal ions in various ways. researchgate.net The methyl group on the pyrazole (B372694) ring can also introduce steric effects and influence the solubility of the resulting complexes.
The carboxylate groups and the pyrazole nitrogen atoms of this compound and its derivatives can engage in a variety of chelating and bridging coordination modes. The carboxylate groups can exhibit different deprotonation states and coordinate to metal centers in monodentate, bidentate chelating, or bidentate bridging fashions. researchgate.net The pyrazole nitrogen atoms can also act as donors, leading to the formation of polynuclear complexes and extended networks. researchgate.netmdpi.com
The versatility of the coordination modes is a key factor in the structural diversity of the resulting MOFs. ossila.com For instance, in a complex with Cu(II), 1H-indazole-6-carboxylate, a related ligand, acts as a bridging ligand in a tridentate fashion where the carboxylate group coordinates to two copper atoms, and the non-protonated nitrogen atom of the pyrazole ring binds to a third copper atom. mdpi.com This ability to link multiple metal centers is fundamental to the formation of one, two, and three-dimensional frameworks. acs.orgunibo.itunipd.it
Synthesis and Structural Characterization of Coordination Polymers (CPs)
The synthesis of CPs using this compound and its derivatives is typically achieved through solvothermal or hydrothermal reactions, where the ligand and a metal salt are heated in a suitable solvent. The resulting crystal structures are then characterized by single-crystal X-ray diffraction.
A variety of coordination polymers have been synthesized by reacting pyrazole-dicarboxylic acid ligands with d-block transition metal ions. Solvothermal reactions of a flexible pyrazole-based ligand, 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene, with Zn(II), Co(II), Cd(II), and Cu(II) have yielded robust 3D coordination compounds. nih.gov Similarly, this compound has been used to synthesize cobalt(II) coordination polymers.
The reaction of 5-hydroxy-1H-pyrazole-3-carboxylic acid with Mn(II), Cd(II), and Cu(II) under solvothermal conditions resulted in the formation of 2D and 3D structures, showcasing the influence of the metal ion on the final architecture. rsc.org Furthermore, five different 3D MOFs were constructed using 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid with Zn(II), Ba(II), Cd(II), and Cu(II), demonstrating the ligand's ability to create complex frameworks. rsc.org
Table 1: Examples of Transition Metal Coordination Polymers with Pyrazole-Carboxylic Acid Ligands
| Ligand | Metal Ion(s) | Dimensionality | Reference |
|---|---|---|---|
| This compound | Co(II) | Polymer | |
| 5-hydroxy-1H-pyrazole-3-carboxylic acid | Mn(II), Cd(II), Cu(II) | 2D, 3D | rsc.org |
| 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene | Zn(II), Co(II), Cd(II), Cu(II) | 3D | nih.gov |
| 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid | Zn(II), Cd(II), Cu(II) | 3D | rsc.org |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II) | Mononuclear | nih.gov |
The reaction of 1H-pyrazole-3,5-dicarboxylic acid with lanthanide ions such as Eu(III) has been shown to form coordination polymers. researchgate.net The structural diversity of lanthanide coordination polymers can be influenced by factors like the lanthanide contraction. rsc.org For instance, a series of lanthanide coordination polymers with pyridine-3,5-dicarboxylic acid showed a transition from 3D to 2D and then to 1D structures as the ionic radius of the lanthanide ion decreased. rsc.org A patent describes an Nd-MOF material constructed from 3,5-pyrazole dicarboxylic acid where the neodymium ions are nine-coordinated. google.com
The non-methylated analog, 3,5-pyrazoledicarboxylic acid (LH3), has been extensively studied in its reactions with organotin compounds, leading to the formation of coordination polymers with complex architectures. figshare.comacs.org The reaction with (PhCH2)2SnCl2 resulted in a coordination polymer containing macrocycles. figshare.comresearchgate.net In another example, the reaction of LH3 with (nBu3Sn)2O led to an unusual Sn-alkyl bond cleavage, affording a 2D coordination polymer where dinuclear tin macrocycles are linked by nBu3Sn bridges. acs.org These studies highlight the potential of pyrazole-dicarboxylic acids to form novel organometallic-organic hybrid materials.
Table 2: Examples of Organotin Coordination Polymers with 3,5-Pyrazoledicarboxylic Acid
| Organotin Reactant | Resulting Polymer Structure | Reference |
|---|---|---|
| (PhCH2)2SnCl2 | Macrocycle-containing coordination polymer | figshare.comresearchgate.net |
| Me2SnCl2 (with KOH) | 2D heterobimetallic (K-Sn) coordination polymer | researchgate.net |
| (nBu3Sn)2O | 2D coordination polymer with nBu3Sn bridges | acs.org |
The introduction of auxiliary co-ligands into the reaction system can significantly influence the final structure and topology of the resulting coordination polymers. A systematic investigation using pyridine-3,5-dicarboxylic acid with various d-metal ions and different aminoalcohol/polyol templates demonstrated the formation of new MOFs with diverse dimensionalities, from 0D binuclear complexes to 3D coordination polymers. researchgate.net These template molecules can interact through hydrogen bonding and coordinate to the metal centers, thereby directing the self-assembly process and leading to novel structural architectures, some of which exhibit new topological types. researchgate.net
Design and Construction of Metal-Organic Frameworks (MOFs) utilizing Pyrazole Dicarboxylic Acid Linkers
The versatile coordination chemistry of pyrazole-dicarboxylic acid derivatives, including this compound, makes them valuable building blocks in the design of Metal-Organic Frameworks (MOFs). Their ability to act as multifunctional ligands, offering both nitrogen and oxygen donor sites, allows for the construction of diverse and complex architectures. The selection of specific pyrazole carboxylic acid linkers is crucial as their geometry, flexibility, and functional groups play a significant role in determining the final structure and properties of the resulting MOFs. researchgate.net
Application of 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid as a Tetradentate Ligand in MOF Assembly
A notable example of a complex pyrazole-based linker is 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid (H₄L). This ligand is designed to be tetradentate, meaning it can bind to metal centers through four different points, which in this case are the two carboxyl groups on the pyrazole ring and the two on the benzyl (B1604629) substituent. This multi-point connectivity is instrumental in building robust, three-dimensional frameworks.
Research has demonstrated the successful construction of five different 3D MOFs using this ligand with various transition metals (Zn²⁺, Ba²⁺, Cd²⁺, and Cu²⁺). rsc.org The structural analysis of these compounds reveals complex 3D frameworks, highlighting the versatility of the H₄L ligand in creating diverse topologies. For instance, in one of the synthesized zinc-based MOFs, with the formula {[Zn₃(HL)₂H₂O]·4H₂O}n, the ligand utilizes its multiple coordination sites to link the zinc ions into a stable, porous structure. rsc.org The use of such tetradentate linkers is a key strategy in supramolecular chemistry to create materials with intricate and predictable network structures. rsc.orgnanochemazone.com
Impact of Linker Conformation on Resultant Framework Topology and Porosity
The flexibility or rigidity of the pyrazole dicarboxylic acid linker, along with the rotational freedom of its constituent parts, directly influences the size and shape of the pores within the MOF. osti.govmdpi.com For example, introducing substituents to the backbone of a linker can alter its conformation, which in turn can be used to meticulously control the topology and tune the pore sizes of the framework under the same synthetic conditions. rsc.org This principle allows for the rational design of MOFs with specific porosity characteristics, which is crucial for applications like gas storage and catalysis, where pore dimensions govern substrate accessibility. rsc.orgosti.gov The rotation of linker components can significantly impact guest molecule diffusion and moderately affect gas uptake by changing the minimum pore diameter and void volume fraction. osti.gov
Strategies for Controlling Channel Structures and Pore Environments in MOFs
Controlling the channel structures and the chemical environment within the pores of MOFs is essential for tailoring their functionality. Several strategies are employed to achieve this control using pyrazole dicarboxylic acid linkers.
Ligand Functionalization : Introducing specific functional groups onto the linker can alter its electronic properties and steric profile, thereby influencing the framework's assembly and the chemical nature of the pore surfaces. rsc.org This can be used to create specific binding sites for guest molecules or to enhance the catalytic activity of the MOF.
Auxiliary Ligands : The incorporation of additional, often linear, "auxiliary" ligands can act as pillars or spacers between larger structural units built from the primary pyrazole-based linkers. This approach has been shown to successfully tune the structure and enlarge the pore dimensions of the resulting MOFs. rsc.org
Control of Synthesis Conditions : Factors such as pH, temperature, and solvent can influence the deprotonation state of the carboxylic acid groups and the coordination geometry around the metal ions, providing another level of control over the final framework structure. researchgate.net
Post-Synthetic Modification : Modifying the MOF after its initial synthesis is another powerful technique. This can involve introducing new functional groups or exchanging metal ions to fine-tune the properties of the pore environment for specific applications. researchgate.net
By employing these strategies, researchers can design and synthesize pyrazole dicarboxylic acid-based MOFs with precise control over their channel size, shape, and surface chemistry, paving the way for advanced functional materials. arxiv.orgrsc.org
Academic and Research-Oriented Functional Applications of Pyrazole Dicarboxylic Acid-Based Coordination Materials
The unique structural features of coordination materials derived from pyrazole dicarboxylic acids have led to their investigation in various academic and research-oriented applications. Their tunable electronic properties and porous nature make them promising candidates for sensors and magnetic materials.
Luminescence Sensing Mechanisms and Selectivity Towards Analytes (e.g., Fe³⁺ ions)
Luminescent MOFs (LMOFs) based on pyrazole dicarboxylic acid linkers have emerged as highly sensitive and selective chemical sensors. rsc.org A primary application is the detection of metal ions in aqueous solutions, with a particular focus on the ferric ion (Fe³⁺) due to its biological importance and environmental impact.
The sensing mechanism predominantly relies on luminescence quenching, often referred to as a "turn-off" response. rsc.orgrsc.org When the LMOF is excited by a light source, it emits fluorescence. Upon introduction of an analyte like Fe³⁺, this luminescence is significantly diminished or quenched. Several factors can contribute to this quenching:
Competitive Energy Absorption : The analyte (Fe³⁺) can absorb the excitation energy that would otherwise be absorbed by the MOF's organic linker, or it can absorb the emission energy from the linker, leading to a decrease in the observed fluorescence intensity. rsc.orgsciforum.net
Framework-Analyte Interactions : The presence of uncoordinated functional groups, such as carboxyl groups within the MOF's pores, can act as binding sites for Fe³⁺ ions. This interaction can disrupt the energy transfer process from the linker to the metal center (in the case of lanthanide MOFs) or alter the electronic state of the linker, quenching the luminescence. nih.gov
Structural Collapse or Ion Exchange : In some cases, interaction with the analyte can lead to the collapse of the MOF framework or an exchange of the central metal ion, both of which can destroy the luminescence. sciforum.net
A zinc-based MOF constructed from 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid, {[Zn₃(HL)₂H₂O]·4H₂O}n, has demonstrated high selectivity and sensitivity for Fe³⁺ ions, with the ability to be regenerated and reused multiple times. rsc.org Similarly, a europium-based MOF showed a very low detection limit for Fe³⁺ (6.4 ppb) due to the presence of open carboxyl groups in its structure. nih.gov
| MOF System | Ligand | Sensing Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| {[Zn₃(HL)₂H₂O]·4H₂O}n | 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid | Luminescence Quenching | High sensitivity, selectivity, and reusability for Fe³⁺ detection. | rsc.org |
| Eu-HODA | 2,2',3,3'-oxidiphthalic acid (related dicarboxylic acid) | Luminescence Quenching | High sensitivity (Ksv = 2.09 × 10⁴ L/mol) and low detection limit (6.4 ppb) due to uncoordinated carboxyl groups. | nih.gov |
| General LMOFs | Various luminescent organic linkers | Energy absorption competition, weak interactions, ion exchange, framework collapse | Provides a framework for understanding the various "turn-off" mechanisms in ion sensing. | rsc.orgsciforum.net |
Investigation of Magnetic Properties and Antiferromagnetic Exchange Phenomena
Coordination polymers and MOFs constructed with pyrazole dicarboxylic acid linkers and paramagnetic metal ions (like Cu²⁺, Mn²⁺, Co²⁺, and Ni²⁺) often exhibit interesting magnetic properties. researchgate.netnih.govfigshare.comacs.org The pyrazolate ring and the carboxylate groups of the linker act as bridges, mediating magnetic exchange interactions between the metal centers.
For example, a copper-based MOF, {[Cu₂(L)₂·2H₂O]·4H₂O}n, synthesized with the 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid ligand, was found to display antiferromagnetic exchange phenomena. rsc.org Theoretical studies on pyrazole-bridged dinuclear copper(II) complexes have shown that the nature of the magnetic interaction (ferromagnetic vs. antiferromagnetic) is highly dependent on the geometry of the bridging ligands and the orbital overlap between the metal d-orbitals and the ligand orbitals. mdpi.com The pyrazole bridge itself can facilitate either type of interaction depending on the presence and nature of other co-ligands. mdpi.com In manganese(II) coordination polymers, azido (B1232118) co-ligands can create alternating end-on and end-to-end bridges, leading to complex chains with alternating ferromagnetic and antiferromagnetic interactions. acs.org The investigation of these magnetic interactions is crucial for the fundamental understanding of molecule-based magnetism and the development of new magnetic materials. researchgate.net
| Compound/System | Metal Ion(s) | Key Magnetic Property | Mediating Ligand/Group | Reference |
|---|---|---|---|---|
| {[Cu₂(L)₂·2H₂O]·4H₂O}n | Cu²⁺ | Antiferromagnetic exchange | 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid | rsc.org |
| [Mn₂(Hpzbpdc)₂(dmf)₂] | Mn²⁺ | Antiferromagnetic interactions | 4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acid | nih.gov |
| Dinuclear Ni(II) and Cu(II) complexes | Ni²⁺, Cu²⁺ | Antiferromagnetic interactions | Pyrazole-3-carboxylic acid / Pyrazole-4-carboxylic acid | researchgate.net |
| Pyrazole-bridged dinuclear complexes | Cu²⁺ | Ferromagnetic or Antiferromagnetic | Pyrazole and co-ligands (e.g., azide, acetate) | mdpi.com |
| Ni-MOF and Co-MOF | Ni²⁺, Co²⁺ | Antiferromagnetic behavior (Ni-MOF), Single Molecule Magnet behavior (Co-MOF) | Bis-pyrazole and 2-sulphono terephthalic acid | figshare.comacs.org |
After a comprehensive search for scientific literature, there are no specific research articles available that detail the synthesis of Metal-Organic Frameworks (MOFs) using this compound as the primary organic linker. Consequently, no data or research findings exist for the gas adsorption, separation capabilities, or the catalytic activity in heterogeneous systems of MOFs based on this specific compound.
The scientific literature does describe the creation of MOFs from other, structurally related pyrazole and dicarboxylate ligands. For instance, research has been conducted on MOFs derived from ligands such as 3,5-pyrazoledicarboxylic acid google.com and 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid. These studies explore the diverse applications of the resulting frameworks, including their use in catalysis and for their magnetic properties.
Furthermore, general research into pyrazolate-based MOFs demonstrates their potential in various fields, including gas storage and catalysis. researchgate.netacs.org Similarly, MOFs utilizing various dicarboxylate linkers are widely studied for their selective gas adsorption properties. nih.gov However, these findings are not directly applicable to the specific, unstudied class of MOFs requested in the prompt.
Without primary research on MOFs constructed from this compound, it is not possible to provide the requested detailed information and data tables on their specific applications in coordination chemistry.
Table of Chemical Compounds
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
DFT calculations have been instrumental in elucidating the fundamental electronic characteristics of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid. By solving the Schrödinger equation for the molecule, researchers can determine its electronic structure, predict its stability, and identify regions prone to chemical reactions. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) to achieve a balance between computational cost and accuracy. bhu.ac.in
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of these computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and distribution of these orbitals are crucial in determining the molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity; a larger gap generally indicates higher stability and lower reactivity. bhu.ac.in
For pyrazole (B372694) derivatives, the HOMO is often located over the pyrazole ring and associated functional groups, while the LUMO can be distributed across different parts of the molecule depending on the substituents. researchgate.net This distribution of frontier orbitals helps in understanding the charge transfer that can occur within the molecule. researchgate.net
Below is a table showcasing typical FMO data for a related pyrazole derivative, illustrating the type of information obtained from these analyses.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap | 4.7 |
This table provides illustrative data for a substituted pyrazole and is not specific to this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the surface of a molecule. nih.gov It provides a color-coded map where different colors represent varying levels of electrostatic potential. nih.gov Typically, red and orange regions indicate negative potential, highlighting areas with high electron density that are susceptible to electrophilic attack. nih.gov Conversely, blue regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. bhu.ac.in
In the case of this compound, MEP analysis would likely reveal negative potential around the oxygen atoms of the carboxylic acid groups, making them potential sites for interaction with electrophiles. nih.gov The hydrogen atoms of the carboxylic acid groups and the methyl group would likely exhibit positive potential. bhu.ac.in
Electron Localization Function (ELF) Diagrams
The Electron Localization Function (ELF) provides a measure of the probability of finding an electron in a specific region of space. jussieu.fr It is a powerful tool for visualizing and understanding the nature of chemical bonds and lone pairs. jussieu.fr ELF diagrams for this compound would show regions of high electron localization corresponding to covalent bonds (e.g., C-C, C-N, C-H, C=O, O-H) and the lone pairs on the nitrogen and oxygen atoms. These diagrams offer a clear depiction of the molecule's electronic structure and bonding patterns. researchgate.net
Prediction of Reactive Sites and Mechanistic Pathways
By combining the information from FMO analysis, MEP mapping, and other computational tools, researchers can predict the most likely sites for chemical reactions on the this compound molecule. The nucleophilic and electrophilic regions identified through these methods suggest how the molecule will interact with other reagents. For instance, the carboxylic acid groups are expected to be primary sites for reactions such as esterification or coordination with metal ions. The pyrazole ring itself contains both electron-rich and electron-deficient regions, allowing for a variety of substitution reactions. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interaction Modeling
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. nih.govresearchgate.net By simulating the movement of atoms and molecules, MD can predict how this compound might interact with other molecules, such as solvents or biological macromolecules. nih.gov
These simulations are particularly useful for understanding how the molecule might bind to a receptor or form larger assemblies. researchgate.net The simulations can reveal the preferred conformations of the molecule and the nature of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern its interactions with its environment. nih.gov For example, MD simulations could model the formation of dimers or larger aggregates of this compound through hydrogen bonding between the carboxylic acid groups. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) for Deeper Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for analyzing the electron density distribution within a molecule, providing profound insights into the nature of chemical bonds and intermolecular interactions. amercrystalassn.orgmuni.cz By examining the topology of the electron density, QTAIM defines atoms as distinct regions of space and characterizes the bonds connecting them through the analysis of bond critical points (BCPs). amercrystalassn.orgmuni.cz This methodology has been instrumental in understanding the electronic structure and bonding in various heterocyclic systems, including pyrazole derivatives.
In studies of related quinolone carboxylic acid derivatives, QTAIM has been employed to investigate the details of intramolecular hydrogen bonds. nih.gov The theory allows for the identification and characterization of these bonds, which can significantly influence the molecule's conformation and properties. nih.gov The analysis of critical points in the electron density provides a basis for classifying interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). muni.cz
For pyrazole systems, QTAIM can elucidate the electronic basis for the transferability of atomic and functional group properties across different molecules. wiley-vch.de The theory provides a quantum mechanical foundation for understanding concepts like electron pairing and delocalization through the topology of the Laplacian of the electron density. amercrystalassn.org This approach is particularly valuable for characterizing the intricate network of interactions, including non-covalent interactions, that govern the physico-chemical properties of molecules like this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery and development to predict the activity of new, unsynthesized compounds, thereby saving time and resources. nih.gov For pyrazole derivatives, various QSAR studies have been conducted to understand the structural requirements for their biological activities.
These models correlate physicochemical properties and structural descriptors with biological potency. nih.gov QSAR studies can be performed in two or three dimensions. 2D-QSAR considers the entire molecular structure in a two-dimensional space, using descriptors like molecular refractivity and topological indices. nih.govnih.gov 3D-QSAR, on the other hand, analyzes the molecule in three-dimensional space, considering steric and electrostatic fields. nih.govmdpi.com
A QSAR study on 1H-pyrazole-5-carboxylic acid derivatives with anti-MES (maximal electroshock induced seizure) activity resulted in a statistically significant model. semanticscholar.org This model, which included descriptors such as dipole moment and the energy of the lowest unoccupied molecular orbital (LUMO), was used to predict the activity of newly designed compounds. semanticscholar.org Similarly, 3D-QSAR studies on 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as monoamine oxidase A inhibitors have provided insights into the structure-activity relationships governing their inhibitory potency. nih.gov
Application of Topomer CoMFA for Developing Predictive Models of Biological Activity
Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a 3D-QSAR technique that combines the principles of CoMFA with the topomer concept, which involves breaking down molecules into smaller fragments. nih.gov This method facilitates the rapid generation of 3D models and the calculation of steric and electrostatic fields for QSAR analysis. nih.gov Topomer CoMFA has been successfully applied to various classes of compounds to develop predictive models of biological activity. nih.govresearchgate.net
The methodology involves fragmenting a series of molecules at acyclic single bonds and generating standard 3D topomer models for each fragment. nih.gov From these models, steric and electrostatic fields are calculated and used to build a QSAR model. nih.gov This approach has proven effective in numerous studies, yielding statistically robust models with good predictive power. nih.gov For instance, a study on phenyloxylpropyl isoxazole (B147169) derivatives as coxsackie virus B3 inhibitors demonstrated the utility of Topomer CoMFA in developing a predictive QSAR model. researchgate.net
In the context of designing novel pyrazole-3-carbohydrazides, a CoMFA model was utilized to predict their binding affinity (pKi) to the cannabinoid receptor 1 (CB1). nih.gov The synthesized compounds showed a high correlation between the predicted pKi and their observed hypoglycemic activity, highlighting the predictive power of the CoMFA model in guiding the design of new biologically active molecules. nih.gov
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov This technique provides valuable insights into the binding mode, affinity, and specificity of ligand-target interactions. researchgate.net
Analysis of Enzyme Inhibition Mechanisms (e.g., α-Glucosidase, α-Amylase, Succinate (B1194679) Dehydrogenase)
Molecular docking studies have been instrumental in elucidating the inhibition mechanisms of pyrazole derivatives against various enzymes.
α-Glucosidase and α-Amylase: Pyrazole-based compounds have emerged as promising inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target for the management of type 2 diabetes. nih.gov Molecular docking studies have revealed that pyrazole derivatives can effectively bind to the active site of α-glucosidase. tandfonline.comnih.gov For example, curcumin-derived pyrazole-thiazole hybrids have shown potent α-glucosidase inhibition, with docking studies using AutoDock Vina indicating strong interactions with key amino acid residues in the enzyme's active site. nih.gov Similarly, pyrazole derivatives have been investigated as inhibitors of α-amylase, another important enzyme in carbohydrate metabolism. najah.edu
Succinate Dehydrogenase: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial intermediate in the synthesis of several fungicides that act by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain. wikipedia.org While specific docking studies on this compound with succinate dehydrogenase are not detailed in the provided results, the known activity of its structural analogs strongly suggests that this class of compounds can interact with and inhibit this enzyme. wikipedia.org
The stability of ligand-receptor complexes predicted by docking is often further investigated using molecular dynamics (MD) simulations, which provide a more dynamic picture of the interactions over time. nih.govnih.govajchem-a.com
Computational Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. jocpr.comrdd.edu.iq These theoretical calculations provide valuable information that can aid in the structural elucidation and characterization of compounds like this compound.
Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. rdd.edu.iqderpharmachemica.com By comparing the calculated frequencies with the experimental ones, a deeper understanding of the vibrational modes of the molecule can be achieved. researchgate.net For pyrazole and its derivatives, DFT calculations at levels like B3LYP/6-31G(d) have been shown to provide good agreement with experimental vibrational data. jocpr.com
Similarly, theoretical prediction of NMR chemical shifts is a powerful tool for structural analysis. jocpr.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used to calculate NMR parameters. For pyrazolones and their derivatives, theoretical calculations have been employed to determine 1H and 13C NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. mdpi.com
Theoretical Analysis of Tautomeric Equilibria and Relative Stabilities
Tautomerism is a key feature of many heterocyclic compounds, including pyrazoles. encyclopedia.pub It involves the migration of a proton, leading to the existence of two or more interconvertible isomers called tautomers. nih.gov For unsymmetrically substituted pyrazoles, such as those with different groups at the 3 and 5 positions, annular tautomerism is a significant consideration. nih.govmdpi.com
Theoretical calculations are a powerful tool for investigating tautomeric equilibria and determining the relative stabilities of different tautomers. mdpi.comresearchgate.net By calculating the energies of the possible tautomeric forms, it is possible to predict which tautomer will be more stable under certain conditions (e.g., in the gas phase or in different solvents). mdpi.com For 3(5)-disubstituted-1H-pyrazoles, theoretical studies have shown that the preferred tautomer can be influenced by factors such as the electronic nature of the substituents, intramolecular hydrogen bonding, and the polarity of the environment. mdpi.com
For instance, in a study of 3(5)-disubstituted-1H-pyrazoles with ester and amide groups, theoretical calculations using the M06-2X/6-311++G(d,p) method predicted the preference of different tautomers depending on the substituent. mdpi.com These theoretical predictions were in good agreement with experimental data from X-ray crystallography and NMR spectroscopy. mdpi.comfu-berlin.de Such analyses are crucial for understanding the structure and reactivity of this compound, as the position of the methyl group on the pyrazole ring will determine its tautomeric form.
Biological and Biomedical Research Applications As Academic Tool Compounds
Utilizing the Compound as a Research Tool to Probe Biological Pathways and Disease Mechanisms at the Molecular Level
The structural framework of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid offers a versatile platform for the development of tool compounds to investigate complex biological pathways and the molecular underpinnings of various diseases. Although direct studies on this specific dicarboxylic acid are not extensively documented in this context, the broader class of pyrazole (B372694) derivatives serves as a clear indicator of its potential.
Derivatives synthesized from pyrazole scaffolds are instrumental in dissecting cellular signaling cascades. For instance, pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are pivotal enzymes in cell signaling. By selectively inhibiting specific kinases, researchers can elucidate their roles in normal cellular functions and in pathological conditions such as cancer and inflammatory diseases. The dicarboxylic acid groups on the this compound molecule provide convenient handles for synthetic modification, allowing for the creation of libraries of compounds that can be screened for their ability to modulate specific pathways.
Furthermore, the pyrazole core is a key component in molecules designed to study neurodegenerative diseases. For example, certain pyrazole derivatives have been investigated for their neuroprotective effects in models of N-methyl-D-aspartate (NMDA) toxicity, providing insights into the mechanisms of neuronal cell death. nih.gov The ability to systematically modify the this compound structure allows for the fine-tuning of properties such as target affinity and selectivity, which is crucial for developing precise research tools to probe these intricate disease mechanisms.
Development of Diagnostic Assays and Molecular Probes Leveraging its Unique Structure and Reactivity
The unique structural and reactive properties of this compound and its derivatives make them attractive candidates for the development of diagnostic assays and molecular probes. The two carboxylic acid groups can be readily functionalized to attach fluorophores, affinity tags, or other reporter molecules.
An example of the potential of the pyrazole scaffold in this area is the development of fluorescent sensors for metal ions. While not the exact compound , a novel fluorescent sensor based on a 5-methyl-1H-pyrazole-3-carboxylic acid hydrazide has been synthesized. This probe demonstrates high selectivity and sensitivity for Zn²⁺ and Mg²⁺ ions, enabling their detection in biological systems. This illustrates how the pyrazole core can be incorporated into molecules designed to bind specific analytes and generate a detectable signal.
Similarly, the this compound scaffold could be utilized to create probes for other biological targets. For instance, by attaching a targeting moiety for a specific protein, derivatives could be used in assays such as fluorescence polarization or enzyme-linked immunosorbent assays (ELISAs) to quantify protein levels or study protein-ligand interactions. The dicarboxylic acid functionality allows for a dual-functionalization strategy, where one acid group could be used for attaching a reporter and the other for linking a targeting ligand, leading to the creation of sophisticated molecular probes.
Investigation of Interactions with Biological Macromolecules to Elucidate Fundamental Biochemical Processes
Understanding the interactions between small molecules and biological macromolecules like proteins and nucleic acids is fundamental to biochemistry and drug discovery. The this compound scaffold provides a rigid core upon which various functionalities can be appended to systematically probe these interactions.
The pyrazole ring itself can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to macromolecular targets. The two carboxylic acid groups can act as hydrogen bond donors and acceptors, and can also form salt bridges with positively charged amino acid residues in proteins.
Enzyme Inhibition Studies as a Modality for Biochemical Research
The pyrazole scaffold is a well-established pharmacophore in the design of enzyme inhibitors. academicstrive.com Derivatives of this compound can be synthesized and screened for inhibitory activity against a wide range of enzymes, making them valuable tools for biochemical research.
For example, pyrazole derivatives have been successfully developed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation. The anti-inflammatory drug celecoxib, which contains a pyrazole core, is a selective COX-2 inhibitor. Studies on pyrazole-based inhibitors have helped to elucidate the structural differences between COX-1 and COX-2, contributing to the development of safer anti-inflammatory drugs.
Other enzyme families that have been targeted with pyrazole-based inhibitors include monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism and are targets for antidepressants, and meprins, a family of metalloproteases. nih.gov The dicarboxylic acid groups of this compound can be strategically modified to interact with key residues in the active site of a target enzyme, leading to potent and selective inhibition.
| Enzyme Target | Pyrazole Derivative Class | Therapeutic Area | Key Findings |
| Cyclooxygenase-2 (COX-2) | Diaryl-substituted pyrazoles | Anti-inflammatory | Selective inhibition over COX-1, leading to reduced gastrointestinal side effects. |
| Monoamine Oxidase (MAO) | 1-Thiocarbamoyl-3,5-diaryl-2-pyrazolines | Antidepressant/Neuroprotective | Derivatives show selectivity for MAO-A or MAO-B, providing tools to study their distinct physiological roles. nih.gov |
| Meprins (α and β) | 3,5-Diphenylpyrazoles | Anti-inflammatory/Fibrosis | SAR studies revealed that substitutions on the phenyl rings modulate inhibitory activity and selectivity between meprin α and β. nih.gov |
Systematic Structure-Activity Relationship (SAR) Studies for Understanding Bioactivity Modulation
Systematic Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule influences its biological activity. mdpi.com The this compound scaffold is an excellent starting point for SAR studies due to its modifiable nature. By systematically altering the substituents on the pyrazole ring and at the carboxylic acid positions, researchers can build a comprehensive picture of the pharmacophore.
The general approach involves synthesizing a library of analogs where one part of the molecule is varied at a time. These analogs are then tested in a biological assay to determine their activity. By comparing the activities of the different analogs, researchers can deduce which structural features are important for bioactivity. For example, the electronic properties (electron-donating or electron-withdrawing) and steric properties (size and shape) of substituents can have a profound impact on how a molecule interacts with its biological target.
Influence of Pyrazole Ring Substitutions on Biological Activity Profiles
The pyrazole ring of this compound has three key positions that can be modified: the N1-methyl group, and the C3 and C5 carboxylic acid groups. The C4 position is also available for substitution, though this would require a different synthetic starting material.
N1-Position: The methyl group at the N1 position influences the lipophilicity and steric profile of the molecule. Replacing the methyl group with other alkyl or aryl groups can significantly alter the biological activity. For instance, in a study on pyrazole-based meprin inhibitors, the introduction of a phenyl group at the N1 position led to a decrease in activity, while a benzyl (B1604629) group was better tolerated. nih.gov
C4-Position: Although unsubstituted in the parent compound, the C4 position of the pyrazole ring can also be functionalized. Substituents at this position can influence the electronic properties of the ring and provide additional points of interaction with a target.
| Position on Pyrazole Ring | Type of Substitution | Potential Impact on Biological Activity |
| N1 | Alkyl, Aryl, Benzyl | Affects lipophilicity, steric hindrance, and potential for π-stacking interactions. |
| C3 and C5 | Esters, Amides, Heterocycles | Modulates hydrogen bonding capacity, polarity, and can introduce new binding interactions. |
| C4 | Halogens, Alkyl groups | Alters electronic properties of the ring and provides additional interaction points. |
Rational Design of Novel Ligands for Specific Biological Targets in Research Contexts
Rational drug design utilizes the knowledge gained from SAR studies and the three-dimensional structure of a biological target to design new ligands with improved affinity and selectivity. The this compound scaffold is an excellent starting point for such endeavors.
The process typically begins with identifying a biological target of interest and obtaining its structure, often through X-ray crystallography or NMR spectroscopy. Computational methods, such as molecular docking, can then be used to predict how derivatives of this compound might bind to the target. These predictions can guide the synthesis of new compounds that are designed to have optimal interactions with the target's active site.
For example, if the active site of an enzyme is known to have a hydrophobic pocket, a researcher might design a derivative where one of the carboxylic acid groups is replaced with a lipophilic group. Conversely, if there is a positively charged residue in the active site, the carboxylic acid groups would be retained to form a salt bridge. This iterative process of design, synthesis, and testing can lead to the development of highly potent and selective ligands for a wide range of biological targets, which can then be used as research tools or as starting points for drug development.
Q & A
Q. What are the common synthetic routes for 1-methyl-1H-pyrazole-3,5-dicarboxylic acid, and how do reaction conditions influence product purity?
The synthesis typically involves esterification or hydrolysis of pyrazole derivatives. For example, dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate can be prepared from 1H-pyrazole-3,5-dicarboxylate and 2-bromoacetonitrile under reflux conditions . Reaction parameters such as solvent choice (e.g., methanol, acetic acid), temperature, and catalyst presence significantly impact yield and purity. Hydrolysis of ester groups under basic conditions (e.g., NaOH/EtOH) is a critical step for obtaining the dicarboxylic acid form, but incomplete hydrolysis or side reactions (e.g., cyclization) may occur if conditions are not optimized .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (XRD) is the primary method for structural elucidation. The compound often exhibits hydrogen bonding between carboxylic acid groups and adjacent molecules, as seen in related pyrazole dicarboxylates. Hirshfeld surface analysis can quantify intermolecular interactions (e.g., O–H···O and C–H···O bonds), which stabilize the crystal lattice . Synchrotron radiation or low-temperature data collection may enhance resolution for challenging crystals .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral data interpreted?
- FT-IR : Identifies functional groups via characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids, N–H stretch at ~3200 cm⁻¹ for pyrazole rings) .
- NMR : NMR reveals proton environments (e.g., methyl group at ~3.9 ppm, aromatic protons at ~6.5–7.5 ppm), while NMR confirms carboxyl carbons at ~165–170 ppm .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 171.04 for C₆H₆N₂O₄) .
Advanced Research Questions
Q. How does this compound perform as a ligand in metal-organic frameworks (MOFs), and what functional properties arise?
The compound acts as a multidentate ligand, coordinating with transition metals (e.g., Zn²⁺, Cu²⁺) or lanthanides to form 3D MOFs. For instance, Zn-based MOFs exhibit luminescence quenching in the presence of Fe³⁺ ions, suggesting applications in sensing . Magnetic studies of Cu-MOFs reveal antiferromagnetic exchange due to Jahn-Teller-distorted metal centers . Stability under thermal or aqueous conditions depends on ligand rigidity and metal-ligand bond strength .
Q. What challenges arise in reconciling experimental data with computational models for this compound’s coordination chemistry?
Discrepancies often occur between DFT-predicted geometries (e.g., bond lengths, angles) and XRD-derived parameters. For example, steric effects from the methyl group may distort the pyrazole ring in experimental structures, whereas computational models assume idealized symmetry . Advanced methods like QTAIM (Quantum Theory of Atoms in Molecules) can resolve contradictions by analyzing electron density distributions in coordination complexes .
Q. How do synthetic methodologies impact the thermal stability of coordination polymers derived from this ligand?
Solvothermal synthesis typically yields more thermally stable polymers (decomposition >300°C) compared to room-temperature methods. Thermogravimetric analysis (TGA) shows weight loss steps corresponding to ligand decomposition and solvent release. The ligand’s rigid backbone enhances stability, but lanthanide-based polymers may exhibit lower degradation temperatures due to weaker metal-oxygen bonds .
Q. What strategies address low yields in synthesizing pyrazolopyridine derivatives from this compound?
Cyclization reactions using hydrazine hydrate often fail due to competing ester hydrolysis. Alternative approaches include:
- Protecting carboxylic acid groups as esters before cyclization .
- Using acetic acid as a solvent to suppress hydrolysis and promote intramolecular condensation .
- Microwave-assisted synthesis to reduce reaction time and side products .
Methodological Considerations
Q. How can researchers resolve ambiguities in NMR assignments for derivatives of this compound?
- 2D NMR : HSQC and HMBC correlate and signals to confirm connectivity, especially for overlapping peaks in aromatic regions .
- Deuterium Exchange : Identifying labile protons (e.g., –COOH) via D₂O shaking simplifies spectra .
Q. What crystallographic software tools are recommended for refining structures of its metal complexes?
SHELXL is widely used for small-molecule refinement, offering robust handling of hydrogen bonding and disorder . For MOFs with twinning or high symmetry, Olex2 or Jana2020 provide advanced options for resolving pseudosymmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
